2,1-Benzoxazole-3-carbonitrile
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Overview
Description
Benzo[c]isoxazole-3-carbonitrile is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the oxidative conversion of oximes into isoxazoles using oxidants like manganese dioxide, copper chloride, and acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for Benzo[c]isoxazole-3-carbonitrile are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for azidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oximes leads to the formation of isoxazoles, while azidation reactions can produce triazole derivatives .
Scientific Research Applications
Benzo[c]isoxazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of Benzo[c]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and functional groups. For example, it may inhibit enzymes by binding to their active sites or block receptors by competing with natural ligands . The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Benzo[c]isoxazole-3-carbonitrile can be compared with other similar compounds, such as:
Benzoxazole: Known for its antimicrobial and anticancer activities.
Indole: Exhibits a wide range of biological activities, including antiviral and anti-inflammatory effects.
Thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
What sets Benzo[c]isoxazole-3-carbonitrile apart is its unique combination of a nitrile group and an isoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.
Properties
CAS No. |
90348-25-7 |
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Molecular Formula |
C8H4N2O |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2,1-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H |
InChI Key |
OLQYTADEJVKHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C#N |
Origin of Product |
United States |
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